(4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Description
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The IUPAC name of this compound is derived from its decalin (bicyclic hexahydronaphthalene) core and substituents. The parent structure, 3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid, forms the foundation, with substituents and stereochemical configurations detailed as follows:
| Structural Component | Description |
|---|---|
| Parent system | 3,4,4a,6,7,8-Hexahydronaphthalene-1-carboxylic acid (decalin system fused to a carboxylic acid at position 1) |
| Substituents | - 8-hydroxy group - Methyl groups at positions 5, 6, and 8a - 2-(5-oxo-2H-furan-4-yl)ethyl group at position 5 |
| Stereochemical descriptors | 4aS (bridgehead), 5R, 6S, 8R, 8aS |
The stereochemical descriptors indicate a trans-decalin system with specific chiral centers. The 5R and 6S configurations position the methyl groups on opposite faces of the decalin ring, while the 8R and 8aS designations define the spatial arrangement of the hydroxyl and bridgehead hydrogen. The furan-ethyl side chain at position 5 introduces a planar 5-oxo-2H-furan moiety, which influences the molecule’s electronic properties.
Alternative Designations in Chemical Databases
While this specific compound is not directly indexed in the provided sources, its structural analogs within the abscisic acid family offer insights into potential database entries:
The absence of explicit listings for this compound suggests it may be a novel or less-studied ABA derivative. Its furan-ethyl side chain distinguishes it from classical ABA structures, which typically feature conjugated dienoic acid side chains.
Structural Relationship to Abscisic Acid Family Compounds
The compound shares a terpenoid backbone with ABA but diverges in its ring system and substituents:
The decalin system in the target compound suggests a diterpenoid origin, contrasting with ABA’s sesquiterpenoid backbone. The 5-oxo-furan group may arise from oxidative modifications of a prenyl side chain, a common biosynthetic pathway in terpenoid diversification. Despite these differences, both molecules retain a carboxylic acid group critical for biological activity, such as receptor binding in plant stress responses.
The stereochemical complexity of the target compound mirrors ABA’s reliance on chiral centers for function. For example, ABA’s (1’S)-(+) enantiomer is biologically active, while the (1’R)-(-) form is inactive. Similarly, the 5R and 6S configurations in the target compound likely dictate its three-dimensional interactions with enzymes or receptors.
Properties
Molecular Formula |
C20H28O5 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O5/c1-12-11-16(21)20(3)14(17(22)23)5-4-6-15(20)19(12,2)9-7-13-8-10-25-18(13)24/h5,8,12,15-16,21H,4,6-7,9-11H2,1-3H3,(H,22,23)/t12-,15-,16+,19+,20+/m0/s1 |
InChI Key |
VIZZFMPBFLWOFS-JUNANHINSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@]2([C@H]([C@]1(C)CCC3=CCOC3=O)CCC=C2C(=O)O)C)O |
Canonical SMILES |
CC1CC(C2(C(C1(C)CCC3=CCOC3=O)CCC=C2C(=O)O)C)O |
Origin of Product |
United States |
Preparation Methods
Natural Product Isolation and Purification
Plant Source Identification
This compound, a clerodane-type diterpenoid carboxylic acid, is primarily isolated from plants in the Croton genus (e.g., Croton macrostachyus) and Solidago rugosa (rough goldenrod). Key steps include:
- Solvent Extraction : Dried plant material (leaves or stems) is macerated in methanol or chloroform for 72 hours, followed by filtration and rotary evaporation to obtain crude extracts.
- Chromatographic Separation : Silica gel column chromatography with gradient elution (hexane:ethyl acetate) isolates fractions containing the target compound. Preparative thin-layer chromatography (TLC) further purifies fractions yielding 760–910 mg of pure product per 10 g crude extract.
Table 1: Key Spectral Data for Structural Confirmation
Industrial-Scale Extraction
Industrial protocols prioritize cost efficiency:
- Ligroin Extraction : Raw plant material is treated with ligroin (petroleum ether) to isolate diterpenoid-rich fractions, achieving yields of 1.2–1.8% w/w.
- Acid-Base Partitioning : KOH-impregnated silica gel columns separate acidic diterpenoids from neutral contaminants, followed by recrystallization in ethanol.
Synthetic Routes
Cyclization of Bicyclic Precursors
The trans-decalin core is synthesized via tail-to-head cyclization of geranylgeranyl pyrophosphate analogs:
- Ti(III)-Catalyzed Radical Cyclization : A polyene precursor undergoes Ti(III)-mediated cyclization at 0°C to form the trans-decalin skeleton with >75% diastereoselectivity.
- Oxidation and Functionalization :
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | TiCl3, NH4OAc, THF, 0°C | 68% |
| Furan Formation | Mn(OAc)3, AcOH, 40°C | 54% |
| Hydroxylation | CrO3, H2SO4, acetone | 62% |
Retrosynthetic Analysis
- Disconnection Strategy : The molecule is divided into decalin core (A) and furan side chain (B).
- Fragment A : Synthesized via biomimetic cyclization of a labdane diterpene precursor.
- Fragment B : Prepared by Paal-Knorr synthesis of 5-oxo-2H-furan-4-yl ethyl bromide.
- Convergent Coupling : Nickel-catalyzed reductive coupling combines fragments A and B under mild conditions (NiCl2, Zn, DMF).
Biosynthetic Pathways
In Planta Biosynthesis
Industrial Production Challenges
Stereochemical Control
Analytical Validation
Purity Assessment
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce primary alcohols.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects: The 5-oxo-2H-furan-4-yl ethyl group in the target compound distinguishes it from analogs with furan-3-yl or phenyl substituents (). Methyl and hydroxyl groups contribute to steric bulk and polarity. For example, the absence of a hydroxyl group in ’s compound reduces its aqueous solubility compared to the target compound .
Hydrogen Bonding and Dimerization :
- The target compound’s -COOH and -OH groups enable strong dimerization via O—H···O interactions, as seen in carboxylic acid derivatives (). In contrast, compounds lacking -OH (e.g., ) rely solely on -COOH for H-bonding, limiting their dimer stability .
Stereochemical Complexity :
- The 4aS,5R,6S,8R,8aS configuration creates a rigid hexahydronaphthalene ring system, contrasting with the flexible furo-isoindole in . This rigidity may improve binding specificity to enzymatic pockets .
Biological Relevance: Marine-derived diterpenoids () often exhibit antimicrobial or anti-inflammatory properties.
Synthetic Challenges :
- The stereoselective synthesis of the target compound’s hexahydronaphthalene core likely requires advanced methods like asymmetric catalysis or enzymatic resolution, similar to strategies for and ’s compounds .
Biological Activity
The compound (4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid is a complex organic molecule characterized by a hexahydronaphthalene backbone and multiple functional groups including hydroxyl and carboxylic acid functionalities. Its intricate stereochemistry suggests potential for diverse interactions within biological systems and positions it as a candidate for pharmaceutical exploration.
Structural Features
The structural complexity of this compound is illustrated in the following table:
| Feature | Description |
|---|---|
| Backbone | Hexahydronaphthalene |
| Functional Groups | Hydroxyl (-OH), Carboxylic Acid (-COOH) |
| Substituents | Furan derivative (5-oxo-2H-furan-4-yl) |
| Stereochemistry | Multiple stereocenters (4aS, 5R, 6S, 8R, 8aS) |
Predicted Biological Activity
Research indicates that compounds with similar structures often exhibit various pharmacological effects. The biological activity of this compound is predicted to be significant due to its structural features. Key areas of potential activity include:
- Anti-inflammatory Properties : Compounds with hydroxyl groups are often associated with anti-inflammatory effects. The presence of the carboxylic acid may enhance its interaction with biological targets involved in inflammatory pathways.
- Antioxidant Activity : The furan-derived substituent may contribute to antioxidant properties by scavenging free radicals.
- Pharmacological Interactions : Computer-aided predictions suggest that this compound may interact with several biological targets including enzymes and receptors involved in metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds. Here are notable findings:
Study 1: Anti-Ulcerative Colitis Effects
A recent study investigated the effects of ethyl acetate extracts from Sargentodoxa cuneata on ulcerative colitis (UC). While not directly involving our compound of interest, it provides insights into the potential mechanisms through which similar compounds may exert biological effects:
- Methodology : Mice were treated with various doses of the extract.
- Findings : The extract significantly ameliorated DSS-induced UC symptoms and decreased inflammatory markers such as TLR4 and NF-κB in colon tissues .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted on various compounds structurally similar to our target compound:
- Results : These studies indicated strong affinities for key proteins involved in inflammatory signaling pathways (e.g., TLR4/NF-kB/NLRP3) suggesting potential therapeutic applications .
Interaction Studies
Understanding how this compound interacts within biological systems is crucial for its development as a therapeutic agent. Interaction studies focus on:
- Binding Affinity : Evaluating how well the compound binds to target proteins.
- Pathway Analysis : Investigating which signaling pathways are activated or inhibited upon treatment with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
